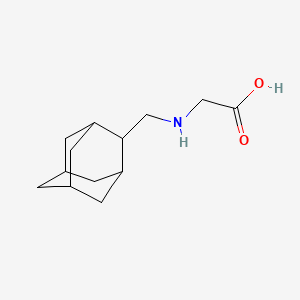

2-(2-Adamantylmethylamino)acetic acid

Description

2-(2-Adamantylmethylamino)acetic acid is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure

Properties

Molecular Formula |

C13H21NO2 |

|---|---|

Molecular Weight |

223.31 g/mol |

IUPAC Name |

2-(2-adamantylmethylamino)acetic acid |

InChI |

InChI=1S/C13H21NO2/c15-13(16)7-14-6-12-10-2-8-1-9(4-10)5-11(12)3-8/h8-12,14H,1-7H2,(H,15,16) |

InChI Key |

BAMJORUAMQNVFG-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3CNCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Adamantylmethylamino)acetic acid typically involves the alkylation of adamantane derivatives. One common method is the reaction of adamantanecarboxylic acid with enamides, where the carboxylic acid derivative acts as an alkylating agent . Another approach involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one .

Industrial Production Methods

Industrial production methods for adamantane derivatives often involve catalytic processes. For example, the oxidative dehydrogenation of adamantanes in the presence of iodine and other oxidants can generate minor amounts of dehydroadamantanes . These methods are optimized for high yield and purity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Adamantylmethylamino)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include various adamantane derivatives, such as adamantanones, adamantanols, and substituted adamantanes .

Scientific Research Applications

2-(2-Adamantylmethylamino)acetic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antiviral and antimicrobial properties.

Medicine: Investigated for its potential use in drug delivery systems and as a pharmacophore in drug design.

Mechanism of Action

The mechanism of action of 2-(2-Adamantylmethylamino)acetic acid involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. For example, adamantane derivatives are known to inhibit viral replication by interfering with viral proteins . The pathways involved often include inhibition of enzymatic activity and disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

1-Aminoadamantane: Known for its antiviral activity against Influenza A.

2-Adamantanone: Used in the synthesis of various pharmaceuticals.

Adamantane-1-carboxylic acid: A precursor for many adamantane derivatives.

Uniqueness

2-(2-Adamantylmethylamino)acetic acid is unique due to its specific amino acid structure, which provides distinct chemical and biological properties

Biological Activity

2-(2-Adamantylmethylamino)acetic acid is a compound derived from adamantane, known for its unique polycyclic structure. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antiviral and antimicrobial applications. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Molecular Characteristics:

- Molecular Formula: C₁₃H₂₁NO₂

- Molecular Weight: 223.31 g/mol

- IUPAC Name: this compound

- Canonical SMILES: C1C2CC3CC1CC(C2)C3CNCC(=O)O

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₁NO₂ |

| Molecular Weight | 223.31 g/mol |

| IUPAC Name | This compound |

| InChI Key | BAMJORUAMQNVFG-UHFFFAOYSA-N |

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The compound is known to modulate the activity of various receptors and enzymes, which may result in antiviral effects by inhibiting viral replication. Its unique adamantane structure allows it to effectively bind to viral proteins, thereby interfering with their function and reducing viral load.

Antimicrobial Properties

The compound has also been studied for its antimicrobial properties. Preliminary data suggest that it may possess activity against a range of bacterial strains. The mechanism is hypothesized to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Study 1: Antiviral Efficacy

In a study examining the antiviral efficacy of adamantane derivatives, researchers found that compounds with similar functional groups to this compound showed promising results against RNA viruses. The study highlighted the importance of structural modifications in enhancing antiviral potency.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial effects of adamantane derivatives, revealing that certain modifications led to increased activity against Gram-positive and Gram-negative bacteria. This suggests that this compound could be a candidate for further development as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with related compounds:

| Compound | Activity Type | Mechanism of Action |

|---|---|---|

| 1-Aminoadamantane | Antiviral | Inhibits Influenza A M2 protein |

| 2-Adamantanone | Antimicrobial | Disrupts bacterial cell membranes |

| Adamantane-1-carboxylic acid | Precursor for drugs | Various pathways depending on derivatives |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.